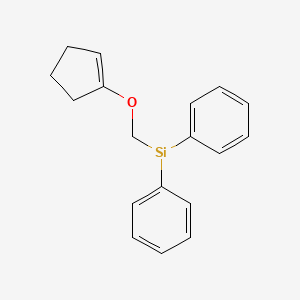
CID 78060817
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060817” is a chemical entity with unique properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78060817” involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to meet commercial demands. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78060817” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.
Scientific Research Applications
The compound “CID 78060817” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 78060817” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. Understanding the compound’s mechanism of action is crucial for developing its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “CID 78060817” include those with comparable chemical structures and properties. These compounds can be identified using chemical databases and similarity search tools.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds. These unique features can include its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19OSi |
|---|---|
Molecular Weight |
279.4 g/mol |
InChI |
InChI=1S/C18H19OSi/c1-3-11-17(12-4-1)20(18-13-5-2-6-14-18)15-19-16-9-7-8-10-16/h1-6,9,11-14H,7-8,10,15H2 |
InChI Key |
GRWPFYHLHDMWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















